

# A Comparative Guide: CH6953755 vs. Bosutinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of **CH6953755**, a novel selective YES1 inhibitor, and bosutinib, an established dual SRC/ABL kinase inhibitor. We present a comprehensive analysis of their selectivity and potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Potency and Selectivity: A Head-to-Head Comparison

The inhibitory activity of **CH6953755** and bosutinib has been evaluated against a panel of kinases to determine their respective potency and selectivity. The data, summarized in the tables below, highlights the distinct profiles of these two inhibitors.

Table 1: Potency against Primary Targets

| Compound  | Primary Target(s) | IC50 (nM)    |
|-----------|-------------------|--------------|
| CH6953755 | YES1              | 1.8[1][2][3] |
| Bosutinib | SRC               | 1.2[4]       |
| ABL       | <1[5]             |              |



Table 2: Selectivity Profile against a Panel of Kinases

The selectivity of an inhibitor is a critical determinant of its therapeutic window. The following table presents the inhibitory activity of **CH6953755** and bosutinib against a broader panel of kinases, demonstrating their distinct selectivity profiles. **CH6953755** exhibits high selectivity for YES1, a member of the SRC family of kinases.[6][7] In contrast, bosutinib demonstrates potent inhibition of both SRC and ABL kinases, as well as other members of the SRC family and additional kinases.[4][8]

| Kinase | CH6953755 (% Inhibition at 100 nM) | Bosutinib (IC50, nM) |
|--------|------------------------------------|----------------------|
| YES1   | >99                                | ~1                   |
| SRC    | ~75                                | 1.2                  |
| ABL    | <10                                | <1                   |
| LCK    | <10                                | 1.3                  |
| LYN    | ~50                                | 1.4                  |
| HCK    | <10                                | 3.7                  |
| FGR    | ~60                                | <10                  |
| c-KIT  | Not significantly inhibited        | >1000                |
| PDGFRβ | Not significantly inhibited        | >1000                |

Note: The data for **CH6953755** is presented as percentage inhibition at a concentration of 100 nM as reported in the comparative study by Hamanaka et al., Cancer Research, 2019. The IC50 values for bosutinib are compiled from various sources. A direct head-to-head IC50 comparison across a broad kinase panel from a single study is not publicly available.

## **Signaling Pathways**

The distinct target profiles of **CH6953755** and bosutinib translate to their engagement with different cellular signaling pathways.



**CH6953755** primarily targets the YES1 kinase, a key regulator of the Hippo signaling pathway effector, YAP1.[1][9] By inhibiting YES1, **CH6953755** can modulate YAP1's transcriptional activity, which is often dysregulated in cancer to promote cell proliferation and survival.[1][9]



Click to download full resolution via product page

CH6953755 inhibits the YES1-YAP1 signaling pathway.

Bosutinib, as a dual SRC/ABL inhibitor, impacts signaling pathways central to the pathogenesis of Chronic Myeloid Leukemia (CML) and other malignancies.[4][8] It effectively abrogates the constitutive kinase activity of the BCR-ABL fusion protein and also targets SRC family kinases, which are involved in various cellular processes including proliferation, survival, and migration. [4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias PMC [pmc.ncbi.nlm.nih.gov]



- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro NLK Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: CH6953755 vs. Bosutinib in Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#ch6953755-versus-bosutinib-selectivity-and-potency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com